t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate
Overview
Description
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a t-butyl group, a cyanoacetyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate typically involves the reaction of t-butyl cyanoacetate with piperazine under specific conditions. One common method includes the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
t-Butyl cyanoacetate: Shares the t-butyl and cyano groups but lacks the piperazine ring.
4-(Cyanoacetyl)piperazine: Contains the cyanoacetyl and piperazine groups but lacks the t-butyl group.
t-Butyl 4-(acetyl)-1-piperazinecarboxylate: Similar structure but with an acetyl group instead of a cyanoacetyl group.
Uniqueness
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the t-butyl group enhances its stability, while the cyanoacetyl group provides reactivity. The piperazine ring allows for interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLYUZSRQQHVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596743 | |
Record name | tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159873-21-9 | |
Record name | tert-Butyl 4-(cyanoacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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